Reparixin L-lysine
Overview
Description
Reparixin L-lysine is a compound known for its inhibitory effects on interleukin 8 receptor alpha (CXCR1) and beta (CXCR2). These receptors are part of the class A of 7-transmembrane G protein-coupled receptors and are specific for interleukin-8, a chemokine. This compound is primarily used in research for its potential to mediate neutrophil migration to inflammation sites and its involvement in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reparixin L-lysine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 4-(2-methylpropyl)phenylacetic acid with thionyl chloride to form the corresponding acyl chloride.
Introduction of the sulfonamide group: The acyl chloride is then reacted with methylsulfonamide to form the sulfonamide derivative.
Coupling with L-lysine: The final step involves coupling the sulfonamide derivative with L-lysine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification methods: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Reparixin L-lysine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Reparixin L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of chemokine receptors.
Biology: Investigated for its role in neutrophil migration and inflammation.
Medicine: Explored for its potential in treating inflammatory diseases and cancer.
Industry: Used in the development of new therapeutic agents targeting chemokine receptors
Mechanism of Action
Reparixin L-lysine exerts its effects by non-competitively inhibiting the activation of CXCR1 and CXCR2 receptors. It binds to these receptors in an allosteric manner, preventing their activation by interleukin-8. This inhibition blocks the receptor-induced intracellular signaling cascade, thereby reducing neutrophil migration and inflammation .
Comparison with Similar Compounds
Similar Compounds
Repertaxin: Another inhibitor of CXCR1 and CXCR2 with similar properties.
SB225002: A selective CXCR2 antagonist.
SCH527123: A dual CXCR1/CXCR2 antagonist
Uniqueness
Reparixin L-lysine is unique due to its high selectivity and potency in inhibiting CXCR1 and CXCR2. It has been shown to effectively reduce inflammation and tumor growth in various models, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFWWFZAQBZMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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